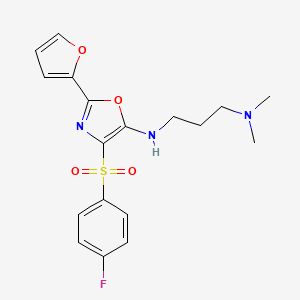
N1-(4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Malaria Treatment Research
A study led by Krake et al. (2017) explored novel chemotypes for malaria treatment, focusing on derivatives of a compound structurally similar to the one , for their potential as Plasmodium falciparum inhibitors. The research aimed at enhancing potency and metabolic stability, indicating a direction towards malaria therapeutics development Krake et al., 2017.
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles, related to the queried compound, as new fluorescent solvatochromic dyes. These compounds, with "push-pull" electron transfer systems, exhibit strong solvent-dependent fluorescence. Such properties are utilized in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes Diwu et al., 1997.
Advanced Polyimide Materials
Liaw et al. (1999) investigated new polyimides derived from a diamine containing sulfone and oxyethylene units, showing properties relevant to advanced material science, such as high mechanical strength and thermal stability. This research contributes to the development of materials with potential applications in aerospace, electronics, and beyond Liaw et al., 1999.
Neurokinin-1 Receptor Antagonist Development
Harrison et al. (2001) discussed the synthesis of a neurokinin-1 receptor antagonist, highlighting the potential for treating emesis and depression. This illustrates the compound's relevance in pharmaceutical research aiming at discovering new treatments for neurological conditions Harrison et al., 2001.
Fluorinated Polyamides and Poly(ether sulfone imide)s
Research by Liu et al. (2013) and Wang et al. (2014) on novel soluble fluorinated polyamides and poly(ether sulfone imide)s with high thermal stability and low dielectric constants demonstrates the application of such compounds in the field of polymer science. These materials are significant for their potential use in high-performance electronic and optical devices Liu et al., 2013; Wang et al., 2014.
properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-22(2)11-4-10-20-17-18(21-16(26-17)15-5-3-12-25-15)27(23,24)14-8-6-13(19)7-9-14/h3,5-9,12,20H,4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOQBBGKBEENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2617030.png)
![2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2617034.png)

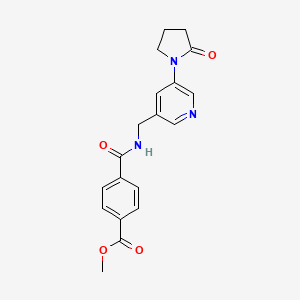
![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)

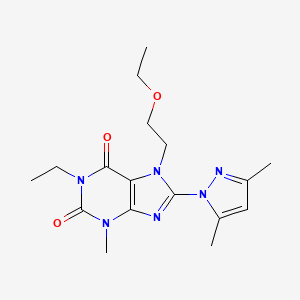

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2617044.png)
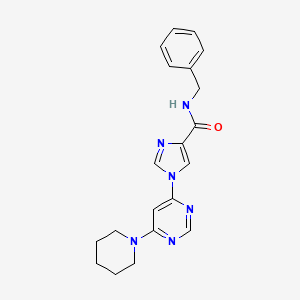
![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)
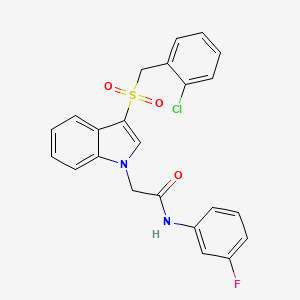

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2617051.png)